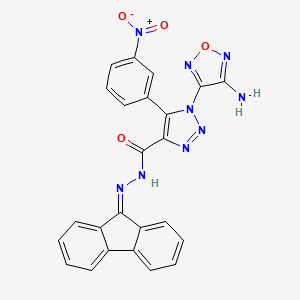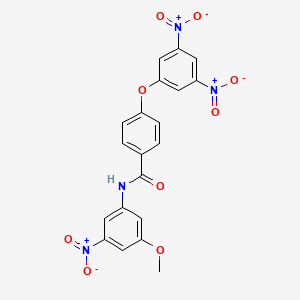![molecular formula C22H14BrCl3N2O2 B11542467 2-bromo-4-chloro-6-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol](/img/structure/B11542467.png)
2-bromo-4-chloro-6-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ブロモ-4-クロロ-6-[(E)-{[2-(2,3-ジクロロフェニル)-1,3-ベンゾオキサゾール-5-イル]イミノ}メチル]-3,5-ジメチルフェノールは、そのユニークな構造的特徴とさまざまな科学分野における潜在的な用途で知られる複雑な有機化合物です。この化合物は、複数のハロゲン原子、ベンゾオキサゾール環、およびフェノール基の存在によって特徴付けられ、有機化学および材料科学の関心の対象となっています。
準備方法
合成経路と反応条件
2-ブロモ-4-クロロ-6-[(E)-{[2-(2,3-ジクロロフェニル)-1,3-ベンゾオキサゾール-5-イル]イミノ}メチル]-3,5-ジメチルフェノールの合成は、通常、多段階の有機反応を伴います。一般的な方法の1つは、ベンゾオキサゾール部分の調製から始まり、その後、一連の置換および縮合反応を通じてフェノール化合物と結合されます。
ベンゾオキサゾールの調製: ベンゾオキサゾール環は、2,3-ジクロロアニリンとサリチル酸を、ポリリン酸などの脱水剤の存在下で反応させることによって合成できます。
ハロゲン化: フェノール化合物は、ブロム化および塩素化を受けて、所望の位置にブロモおよびクロロ置換基を導入します。
縮合反応: 最後のステップは、ハロゲン化フェノールとベンゾオキサゾール誘導体を塩基性条件下で縮合させて、イミノ結合を形成することです。
工業的生産方法
この化合物の工業的生産には、同様の合成経路が使用される場合がありますが、大規模合成に最適化されています。これには、反応条件と収率をより適切に制御するための連続フロー反応器の使用、および反応速度と選択性を高めるための触媒の使用が含まれます。
化学反応の分析
反応の種類
置換反応: この化合物は、電子求引性ハロゲン原子の存在により、求核性芳香族置換を受ける可能性があります。
酸化と還元: フェノール基は、酸化反応に参加してキノンを形成することができ、一方、還元はヒドロキノンを形成する可能性があります。
縮合反応: イミノ基は、アルデヒドまたはケトンとのさらなる縮合反応に関与することができます。
一般的な試薬と条件
求核置換: 極性非プロトン性溶媒中のメトキシドナトリウムまたはtert-ブトキシドカリウムなどの試薬。
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの酸化剤。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤。
主な生成物
置換: 置換されたフェノールまたはベンゾオキサゾールの形成。
酸化: キノンおよび関連化合物。
還元: ヒドロキノンおよび還元されたベンゾオキサゾール誘導体。
科学研究への応用
化学
化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造により、新しい反応機構を探求し、新しい合成方法を開発することができます。
生物学
生物学研究では、この化合物の誘導体は、酵素阻害剤または生化学的経路の研究のためのプローブとしての可能性について研究されています。複数のハロゲン原子の存在は、化合物の生物学的標的への結合親和性を高める可能性があります。
医学
この化合物とその誘導体は、抗菌活性、抗真菌活性、抗癌活性など、潜在的な治療用途について調査されています。ベンゾオキサゾール部分は、その生物活性で知られており、この化合物は創薬の候補となっています。
産業
産業分野では、この化合物は、その安定性と反応性により、ポリマーやコーティングなどの先端材料の開発に使用されています。また、電子機器やセンサーにおける潜在的な用途についても検討されています。
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways. The presence of multiple halogen atoms can enhance the compound’s binding affinity to biological targets.
Medicine
The compound and its derivatives are investigated for their potential therapeutic applications, including antimicrobial, antifungal, and anticancer activities. The benzoxazole moiety is known for its bioactivity, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It is also explored for its potential use in electronic devices and sensors.
作用機序
2-ブロモ-4-クロロ-6-[(E)-{[2-(2,3-ジクロロフェニル)-1,3-ベンゾオキサゾール-5-イル]イミノ}メチル]-3,5-ジメチルフェノールが効果を発揮する機序には、水素結合、ファンデルワールス力、およびハロゲン結合を通じて分子標的と相互作用することが含まれます。フェノール基は、生体高分子と水素結合を形成することができ、一方、ハロゲン原子はハロゲン結合に関与して、化合物の結合親和性と特異性を高めることができます。
類似化合物の比較
類似化合物
- 2-ブロモ-4-クロロ-6-[(E)-{[2-(2,3-ジクロロフェニル)-1,3-ベンゾオキサゾール-5-イル]イミノ}メチル]-3,5-ジメチルフェノール
- 2-ブロモ-4-クロロ-6-[(E)-{[2-(2,3-ジクロロフェニル)-1,3-ベンゾオキサゾール-5-イル]イミノ}メチル]-3,5-ジメチルフェノール
- 2-ブロモ-4-クロロ-6-[(E)-{[2-(2,3-ジクロロフェニル)-1,3-ベンゾオキサゾール-5-イル]イミノ}メチル]-3,5-ジメチルフェノール
独自性
他の類似化合物と比較して、2-ブロモ-4-クロロ-6-[(E)-{[2-(2,3-ジクロロフェニル)-1,3-ベンゾオキサゾール-5-イル]イミノ}メチル]-3,5-ジメチルフェノールは、その特定の置換パターンとベンゾオキサゾール環の存在により際立っています。このユニークな構造は、さまざまな用途に役立つ独自の化学的および生物学的特性を付与します。
類似化合物との比較
Similar Compounds
- 2-bromo-4-chloro-6-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol
- This compound
- This compound
Uniqueness
Compared to other similar compounds, this compound stands out due to its specific substitution pattern and the presence of the benzoxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C22H14BrCl3N2O2 |
|---|---|
分子量 |
524.6 g/mol |
IUPAC名 |
2-bromo-4-chloro-6-[[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-3,5-dimethylphenol |
InChI |
InChI=1S/C22H14BrCl3N2O2/c1-10-14(21(29)18(23)11(2)19(10)25)9-27-12-6-7-17-16(8-12)28-22(30-17)13-4-3-5-15(24)20(13)26/h3-9,29H,1-2H3 |
InChIキー |
UGBAQNMXQXYYND-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C(=C1Cl)C)Br)O)C=NC2=CC3=C(C=C2)OC(=N3)C4=C(C(=CC=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2Z)-5-amino-2-(2-iodobenzylidene)-7-(2-iodophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B11542391.png)
![2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-2-oxo-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11542392.png)

![(3E)-N-(Adamantan-2-YL)-3-({[(4-ethylphenyl)carbamoyl]formamido}imino)butanamide](/img/structure/B11542402.png)
![2-{[(E)-(4-formylphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11542404.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11542408.png)

![2,4-dibromo-6-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11542421.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-[(4-nitrophenyl)carbonyl]-1-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11542435.png)
![4-({[2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B11542449.png)
![N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(4-bromonaphthalen-1-yl)acetohydrazide](/img/structure/B11542465.png)
![Ethyl 4-[(4E)-3,5-dioxo-4-(phenylmethylidene)pyrazolidin-1-YL]benzoate](/img/structure/B11542471.png)
![2-Amino-4-[4-(dimethylamino)phenyl]-6-methoxypyridine-3,5-dicarbonitrile](/img/structure/B11542481.png)
